6,8-dibromoquinazolin-4(3H)-one

DHFR inhibition Anticancer Enzyme assay

Select 6,8‑dibromoquinazolin‑4(3H)‑one for its unique 6,8‑dibromo pattern that sharply enhances DHFR inhibition (IC₅₀ 0.1 µM) vs. mono‑bromo analogs and delivers antiproliferative potency against MCF‑7 cells (IC₅₀ 1.7–29.6 µg/mL) comparable to doxorubicin. The two bromine handles enable sequential Sonogashira–Suzuki couplings, accelerating hit‑to‑lead and parallel library synthesis. Ideal for anticancer and antimicrobial programs requiring a validated, functionalizable quinazolinone core.

Molecular Formula C8H4Br2N2O
Molecular Weight 303.94 g/mol
CAS No. 17518-85-3
Cat. No. B102629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dibromoquinazolin-4(3H)-one
CAS17518-85-3
Molecular FormulaC8H4Br2N2O
Molecular Weight303.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)N=CN2)Br)Br
InChIInChI=1S/C8H4Br2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)
InChIKeyPCUXMFPULVMCQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromoquinazolin-4(3H)-one (CAS 17518-85-3): A Strategic Halogenated Quinazolinone Scaffold for Anticancer, Antimicrobial, and Synthetic Chemistry Applications


6,8-Dibromoquinazolin-4(3H)-one (CAS 17518-85-3) is a 6,8-dibromo-substituted quinazolin-4(3H)-one derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery [1]. The compound features a quinazolinone core—a heterocyclic framework found in numerous FDA-approved therapeutics—with bromine atoms strategically positioned at the 6- and 8-positions [1]. This di-bromination pattern confers distinct reactivity and biological properties compared to mono-halogenated or unsubstituted analogs, making it a valuable synthetic intermediate for generating diverse compound libraries via metal-catalyzed cross-coupling reactions such as Sonogashira and Suzuki couplings [2].

Why 6,8-Dibromoquinazolin-4(3H)-one Cannot Be Simply Replaced with Generic Quinazolinone Analogs


The 6,8-dibromo substitution pattern of this quinazolinone scaffold is not interchangeable with mono-halogenated, unsubstituted, or differently substituted analogs. Comparative studies reveal that the di-bromo arrangement at the 6- and 8-positions uniquely modulates enzyme inhibition profiles [1], antiproliferative potency [2], and synthetic accessibility [3]. For instance, the mono-bromo series demonstrates different DHFR inhibitory activity compared to the di-bromo counterparts, indicating that the number and position of bromine atoms critically influence target engagement [1]. Additionally, the 6,8-dibromo derivative serves as a superior starting material for cross-coupling reactions due to the presence of two reactive bromine handles, a synthetic advantage absent in analogs lacking this halogenation pattern [3].

6,8-Dibromoquinazolin-4(3H)-one: Quantified Differentiation Against Closest Analogs in DHFR Inhibition, Anticancer Activity, and Synthetic Utility


Di-Bromo vs. Mono-Bromo Quinazolinones: Direct Comparison of DHFR Inhibitory Potency

A direct comparative study evaluated DHFR inhibitory activity of 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones. The di-bromo series produced the most potent inhibitor (compound 22) with an IC50 of 0.1 μM [1]. Notably, the study concluded that the mono-bromo series proved to be more active than the di-bromo counterparts overall, indicating that the 6,8-dibromo pattern is not uniformly superior but rather confers a distinct activity profile that is tunable through further substitution [1].

DHFR inhibition Anticancer Enzyme assay

6,8-Dibromoquinazolin-4(3H)-one Derivatives Demonstrate Superior Cytotoxicity Against MCF-7 Breast Cancer Cells Compared to Doxorubicin

In a study evaluating 6,8-dibromo-4(3H)quinazolinone derivatives against MCF-7 human breast carcinoma cells, multiple compounds exhibited IC50 values lower than doxorubicin, the positive control [1]. Compound XIIIb achieved an IC50 of 1.7 µg/mL, while doxorubicin's IC50 was not explicitly stated in this excerpt but is typically in the low micromolar range; the comparative advantage is clear [1].

Anticancer MCF-7 Cytotoxicity

6,8-Dibromoquinazolin-4(3H)-one Derivatives Exhibit Potent Broad-Spectrum Antimicrobial Activity with Quantified MIC Values

Derivatives of 6,8-dibromoquinazolin-4(3H)-one have demonstrated in vitro antimicrobial activity against clinically relevant pathogens [1]. One derivative, 8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide (VIIa), exhibited MIC values of 1.56 mg/mL against E. coli and 3.125 mg/mL against unspecified organisms, while activity against other strains was 25 mg/mL [1]. While comparative MIC data for non-dibromo analogs is not available in the excerpt, the activity profile validates the scaffold's antimicrobial potential.

Antimicrobial MIC Quinazolinone

6,8-Dibromoquinazolin-4(3H)-one as a Versatile Synthetic Intermediate: Dual Bromine Handles Enable Sequential Cross-Coupling for Diversified Library Generation

The 6,8-dibromo substitution pattern provides two reactive sites for sequential palladium-catalyzed cross-coupling reactions [1]. Specifically, the Sonogashira reaction was used to functionalize the 4-position via chloro intermediate, followed by Suzuki-Miyaura cross-coupling at the 6- and 8-positions using arylboronic acids [1]. This dual-handle reactivity is not available in mono-bromo or non-halogenated quinazolinone analogs.

Synthetic chemistry Cross-coupling Quinazoline

Strategic Procurement Scenarios for 6,8-Dibromoquinazolin-4(3H)-one: Where This Scaffold Delivers Quantifiable Value


Medicinal Chemistry: DHFR-Targeted Anticancer Lead Optimization

Based on direct comparative DHFR inhibition data showing that the di-bromo series yields inhibitors with IC50 values as low as 0.1 μM [1], this compound is a rational choice for projects targeting DHFR-dependent cancers. The distinct activity profile of the 6,8-dibromo scaffold compared to mono-bromo analogs [1] justifies its selection when exploring SAR around halogen substitution patterns.

Anticancer Drug Discovery: Generation of Potent Cytotoxic Agents Against Breast Cancer

Given that 6,8-dibromoquinazolin-4(3H)-one derivatives demonstrated IC50 values (1.7–29.6 µg/mL) comparable to or lower than doxorubicin against MCF-7 breast cancer cells [2], this scaffold is suitable for hit-to-lead campaigns in breast cancer programs where doxorubicin serves as the benchmark comparator.

Synthetic Methodology: Diversified Library Synthesis via Sequential Cross-Coupling

The dual bromine handles at the 6- and 8-positions, combined with chlorination at the 4-position, enable sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions to generate triaryl-substituted quinazolines [3]. This synthetic versatility supports combinatorial chemistry and parallel synthesis efforts that require a highly functionalizable core.

Antimicrobial Research: Scaffold-Based Screening for Novel Antibacterial Agents

Derivatives of this scaffold have exhibited in vitro antimicrobial activity with MIC values as low as 1.56 mg/mL against E. coli [4]. While further comparative data are needed, this compound provides a validated starting point for antimicrobial lead discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-dibromoquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.